2-Amino-2-(5-chloro-2-fluorophenyl)ethanol
Description
Significance in Synthetic Organic Chemistry
The utility of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol in synthetic organic chemistry lies in its bifunctional nature, possessing both an amino and a hydroxyl group. These functional groups serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Substituted phenylethanolamines are crucial intermediates in the synthesis of a wide range of organic compounds.
General synthetic strategies towards chiral 1,2-amino alcohols often involve asymmetric synthesis, including the use of chiral catalysts or auxiliaries to control the stereochemistry of the product. While specific, detailed synthetic routes for this compound are not extensively documented in publicly available literature, general methods for the synthesis of analogous compounds can be inferred. These often involve the asymmetric reduction of α-amino ketones or the ring-opening of chiral epoxides.
A variety of synthetic routes have been developed for analogous chiral amino alcohols, highlighting the importance of this structural motif. For instance, efficient syntheses of chiral fragments derived from amino alcohols have been described, leading to diverse scaffolds such as oxazolidinones and morpholinones. nih.gov
Relevance as a Chiral Building Block
The presence of a stereocenter at the carbon atom bearing the amino and hydroxyl groups makes this compound a valuable chiral building block. Enantiomerically pure forms of this compound can be utilized in the synthesis of stereochemically defined target molecules. The absolute configuration of this stereocenter is crucial in determining the biological activity of the final product, a well-established principle in medicinal chemistry.
The demand for enantiopure compounds has driven the development of numerous methods for asymmetric synthesis and chiral resolution. Chiral 1,2-amino alcohols are recognized as privileged scaffolds with significant applications as drug candidates and chiral ligands. researchgate.net While specific methods for the resolution of racemic this compound are not detailed in the available literature, techniques such as diastereomeric salt formation with a chiral resolving agent or enzymatic resolution are commonly employed for similar compounds.
The table below lists the two possible enantiomers of the parent compound, highlighting their distinct stereochemistry.
| Enantiomer | IUPAC Name |
| (R)-enantiomer | (R)-2-Amino-2-(5-chloro-2-fluorophenyl)ethanol |
| (S)-enantiomer | (S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethanol |
This interactive table showcases the two stereoisomers of the compound.
Overview of Research Trajectories and Academic Interest
While dedicated research articles focusing solely on this compound are limited, the broader academic interest in substituted phenylethanolamines and chiral amino alcohols remains consistently high. researchgate.netnih.gov This interest is largely fueled by their potential applications in medicinal chemistry and materials science. A review of the literature on related compounds indicates a steady stream of publications focusing on the development of novel synthetic methods and the exploration of their utility as chiral auxiliaries and precursors to biologically active molecules.
Research in this area often intersects with the development of new catalytic systems for asymmetric synthesis, providing more efficient and selective routes to enantiomerically pure amino alcohols. The ongoing exploration of the chemical space around the phenylethanolamine scaffold suggests that compounds like this compound will continue to be of interest to the scientific community as they offer opportunities for the discovery of new chemical entities with potentially valuable properties. The development of efficient synthetic routes to a diverse array of chiral fragments from amino alcohols underscores the ongoing innovation in this field. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-amino-2-(5-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2 |
InChI Key |
UCNUUSOPNZCFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 2 5 Chloro 2 Fluorophenyl Ethanol
Conventional Multistep Synthesis Routes
Conventional methods for synthesizing 2-amino-2-(5-chloro-2-fluorophenyl)ethanol typically involve the creation of a key carbonyl intermediate, followed by the reduction of the ketone functionality.
Starting Material Selection and Initial Transformations
The synthesis often commences with a readily available substituted benzene (B151609) derivative. A common precursor for related compounds is 2-amino-5-chloro-2'-fluorobenzophenone. google.comnih.gov This intermediate can be prepared through the condensation of o-fluoro-benzoyl chloride and p-chloroaniline under the action of zinc chloride. google.com The yield of this reaction can be significantly improved from approximately 50% to 70% by using zinc chloride that has been processed by low-temperature dehydration. google.com
However, for the target molecule, a more direct route involves an appropriately substituted acetophenone. A plausible key intermediate is 2-amino-1-(5-chloro-2-fluorophenyl)ethanone. The synthesis of this intermediate would likely start from 1-(5-chloro-2-fluorophenyl)ethanone. This starting material can undergo nitration at the position ortho to the fluorine and meta to the chlorine, followed by reduction of the nitro group to an amine. A subsequent α-bromination or α-chlorination would yield a 2-halo-1-(5-chloro-2-fluorophenyl)ethanone, which can then be treated with an ammonia (B1221849) source to form the desired 2-amino-1-(5-chloro-2-fluorophenyl)ethanone hydrochloride. This multistep process establishes the core structure required for the final reduction step.
Reduction Strategies for Carbonyl Precursors
Once the key intermediate, 2-amino-1-(5-chloro-2-fluorophenyl)ethanone, is obtained, the next critical step is the reduction of the carbonyl group to a hydroxyl group. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. These reagents readily reduce the ketone to the corresponding alcohol, yielding racemic this compound. The choice of solvent and reaction conditions is crucial to avoid side reactions and ensure a high yield of the desired product.
Nucleophilic Addition Approaches
An alternative synthetic strategy involves the nucleophilic ring-opening of an epoxide. This route would begin with the synthesis of 5-chloro-2-fluorostyrene. This styrene (B11656) derivative can then be epoxidized to form 2-(5-chloro-2-fluorophenyl)oxirane (5-chloro-2-fluorostyrene oxide). The subsequent step is the regioselective ring-opening of the epoxide with an amine nucleophile, such as ammonia. researchgate.netgrowingscience.com This reaction typically yields a mixture of regioisomers, but conditions can be optimized to favor the attack at the benzylic carbon, leading to the formation of the desired this compound. growingscience.com This method is a convergent approach to assembling the final molecule. rsc.org
Enantioselective Synthesis of Chiral this compound
The production of enantiomerically pure chiral amino alcohols is of significant interest, and several asymmetric methods have been developed for this purpose. These methods focus on the enantioselective reduction of the prochiral ketone precursor.
Biocatalytic Approaches (e.g., Ketoreductases, Alcohol Dehydrogenases)
Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. nih.gov Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. nih.govfrontiersin.orgtudelft.nl These enzymes are NAD(P)H-dependent, and for a process to be viable, an efficient cofactor regeneration system is required. nih.govresearchgate.net This is often achieved by using a co-substrate like glucose or isopropanol (B130326) in conjunction with a second enzyme, such as glucose dehydrogenase (GDH). researchgate.net
The asymmetric reduction of the precursor, 2-amino-1-(5-chloro-2-fluorophenyl)ethanone, can be achieved using a screening approach to identify a suitable KRED or ADH that provides high conversion and enantiomeric excess (ee). rsc.org Both isolated enzymes and whole-cell systems can be employed for this transformation. nih.gov The use of engineered ketoreductases has shown considerable potential for the asymmetric synthesis of chiral alcohols from bulky α-amino β-keto esters and related compounds, often achieving excellent stereoselectivity (>99% de and >99% ee). rsc.org
| Enzyme Type | Substrate Type | Cofactor System | Typical Selectivity |
| Ketoreductase (KRED) | Prochiral α-amino ketones | NAD(P)H, often with regeneration (e.g., GDH/glucose) | High (often >99% ee) |
| Alcohol Dehydrogenase (ADH) | Prochiral ketones | NAD(P)H, often with regeneration | High (often >99% ee) |
Asymmetric Catalysis Utilizing Chiral Ligands and Metal Complexes
Transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful tools for the enantioselective synthesis of chiral alcohols. rsc.org These methods utilize a metal catalyst, such as Ruthenium, Rhodium, or Iridium, coordinated to a chiral ligand.
For the synthesis of chiral this compound, the asymmetric hydrogenation of the corresponding α-amino ketone precursor is a highly effective method. For instance, highly efficient iridium-catalyzed asymmetric hydrogenation of α-amino ketones using chiral spiro ligands has been reported to produce chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee). researchgate.net
Asymmetric transfer hydrogenation (ATH) offers an alternative that avoids the use of high-pressure hydrogen gas. acs.org In ATH, a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used. Ruthenium(II) complexes with chiral diamine ligands, such as TsDPEN, are well-established catalysts for the ATH of various ketones, including substituted acetophenones, affording high conversions and enantioselectivities. researchgate.netsoton.ac.uk The electronic properties of the substituents on the phenyl ring of the ketone can influence the rate of reduction. researchgate.net This methodology has been successfully applied to the synthesis of various chiral 1,2-amino alcohol-containing pharmaceutical drugs. acs.org
| Catalyst System | Ligand Type | Hydrogen Source | Typical Substrates | Typical Selectivity |
| Iridium Complex | Chiral Spiro Ligands | H₂ (gas) | α-Amino Ketones | Up to 99.9% ee |
| Ruthenium(II) Complex | Chiral Diamines (e.g., TsDPEN) | Isopropanol or HCOOH/NEt₃ | Acetophenones, α-Amino Ketones | High (often >95% ee) |
Chiral Auxiliary-Based Methodologies
In asymmetric synthesis, a chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org This strategy is a powerful tool for producing enantiomerically pure compounds like this compound. Commonly employed auxiliaries include oxazolidinones (Evans auxiliaries) and derivatives of readily available natural products like pseudoephedrine. wikipedia.orgsantiago-lab.com
Evans Oxazolidinone Auxiliaries:
Pioneered by David A. Evans, oxazolidinone auxiliaries are widely used for various asymmetric reactions, including aldol (B89426) additions and alkylations. wikipedia.orgsantiago-lab.comresearchgate.net For the synthesis of a 2-amino-2-arylethanol structure, a potential pathway involves the acylation of a chiral oxazolidinone, for example, one derived from valine or phenylalanine. santiago-lab.com The resulting N-acyl oxazolidinone can then be used to control the stereochemistry of a key bond-forming step.
A representative synthetic sequence could involve an asymmetric aldol reaction. The N-acyl oxazolidinone is converted into a boron enolate, which then reacts with 5-chloro-2-fluorobenzaldehyde (B1350544). researchgate.netyoutube.com The bulky substituent on the chiral auxiliary sterically hinders one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby leading to the formation of one diastereomer in preference to the other. youtube.com
The general steps are as follows:
Acylation: The chiral oxazolidinone auxiliary is N-acylated with an appropriate acyl halide.
Enolate Formation: A stereodefined (Z)-enolate is typically formed using a boron triflate (e.g., Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA). researchgate.net
Aldol Addition: The enolate reacts with 5-chloro-2-fluorobenzaldehyde in a diastereoselective aldol addition to form a β-hydroxy N-acyl oxazolidinone adduct.
Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol product. This can be achieved using various reagents, such as lithium borohydride, to yield the corresponding 1,2-diol. Subsequent chemical steps would be required to convert the hydroxyl group to the desired amine, for instance, via an azide (B81097) intermediate.
The high diastereoselectivity often observed in these reactions makes Evans auxiliaries a reliable choice for establishing the contiguous stereocenters found in the target molecule. researchgate.net
Pseudoephedrine and Pseudoephenamine Auxiliaries:
Pseudoephedrine, a naturally occurring and commercially available amino alcohol, serves as an effective chiral auxiliary. wikipedia.org In a typical application, pseudoephedrine is converted into an amide by reaction with a carboxylic acid derivative. The α-proton of this amide can be deprotonated to form a conformationally rigid lithium enolate, which then undergoes highly diastereoselective alkylation. wikipedia.orgharvard.edu
For a target like this compound, a synthetic approach could be envisioned starting from a glycine (B1666218) derivative attached to a pseudoephedrine auxiliary. The key steps would be:
Amide Formation: A glycine derivative is coupled with (+)- or (-)-pseudoephedrine.
Enolate Formation: The resulting amide is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate.
Asymmetric Electrophilic Amination: The enolate is reacted with an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate) to introduce the nitrogen atom at the α-position with high diastereoselectivity.
Auxiliary Removal: The pseudoephedrine auxiliary is cleaved from the product, often under hydrolytic conditions, to release the α-amino acid, which can then be reduced to the target amino alcohol. wikipedia.org
Due to regulatory restrictions on pseudoephedrine, alternatives such as pseudoephenamine have been developed and shown to provide equal or even superior diastereoselectivities in asymmetric alkylations. harvard.edunih.gov
The selection of a specific chiral auxiliary methodology often depends on factors such as the availability of starting materials, desired stereoisomer, and the efficiency of the auxiliary removal step.
Process Optimization and Scalability Studies in Synthesis
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound, particularly when employing chiral auxiliaries, several key aspects must be considered for scalability.
A case study on the large-scale preparation of a fluorinated amino acid using a recyclable chiral auxiliary highlights important optimization principles. mdpi.com In that synthesis, researchers found that the stoichiometry of reagents could be significantly reduced from the excesses typically used in laboratory settings. For instance, the amount of base and alkylating agent required for the key alkylation step was optimized to only a 5 mol% excess, which minimizes cost and waste on a large scale. mdpi.com
Key parameters for optimization in the synthesis of this compound would include:
Reagent Stoichiometry: Minimizing the excess of reagents, including the base used for enolate formation and the electrophile, is crucial for reducing costs and simplifying purification.
Solvent Selection and Concentration: The choice of solvent impacts reaction rates, selectivity, and product isolation. For industrial applications, factors like cost, toxicity, flammability, and ease of recovery are critical. Running reactions at higher concentrations reduces solvent waste and improves reactor throughput. mdpi.com
Temperature and Reaction Time: Optimizing the reaction temperature and time is necessary to maximize product yield and minimize the formation of byproducts, while also considering energy consumption.
Work-up and Product Isolation: Procedures for quenching the reaction and isolating the product must be robust and scalable. For example, replacing column chromatography with crystallization or precipitation is often necessary for large-scale production. mdpi.com In one documented large-scale process, a specific protocol of adding water in controlled portions was developed to induce the precipitation of the desired diastereomer with high purity (>99% de), thereby avoiding chromatographic separation. mdpi.com
Auxiliary Recovery: The economic viability of an auxiliary-based method often hinges on the efficient recovery and recycling of the chiral auxiliary. The cleavage and recovery steps must be high-yielding and straightforward to implement on a large scale. mdpi.com
The following table summarizes key optimization parameters and their impact on process scalability, based on principles from analogous syntheses.
| Parameter | Laboratory Scale Focus | Large Scale Focus | Rationale for Optimization |
| Reagent Stoichiometry | Often uses large excess to drive reaction to completion. | Near-stoichiometric amounts (e.g., 1.05 equivalents). mdpi.com | Reduces raw material costs, waste, and downstream purification burden. |
| Solvent | Choice based on optimal reactivity/selectivity (e.g., THF, DME). | Cost-effective, low-toxicity, recyclable solvents; higher concentrations. mdpi.com | Minimizes environmental impact, improves process safety and throughput. |
| Purification | Flash column chromatography. | Crystallization, precipitation, or extraction. mdpi.com | Chromatography is generally not feasible or cost-effective for bulk production. |
| Temperature Control | Wide range often acceptable (e.g., -78°C to reflux). | Precise control to ensure safety, minimize side reactions, and reduce energy costs. | Exothermic reactions can be hazardous on a large scale if not properly controlled. |
| Auxiliary Recovery | Often discarded or recovered with moderate efficiency. | High-yield recovery and recycling protocols are essential. mdpi.com | Reduces the overall cost of the synthesis, as auxiliaries are often expensive. |
By systematically evaluating and optimizing these parameters, a synthetic route for this compound can be developed that is not only efficient in the lab but also viable for commercial-scale production.
Investigation of Novel Synthetic Pathways and Green Chemistry Principles
The development of synthetic routes for fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netgreenchemistry-toolkit.org The investigation of novel pathways for synthesizing this compound is driven by these goals, seeking alternatives to traditional methods that may involve stoichiometric reagents, hazardous solvents, or multiple protection/deprotection steps.
The twelve principles of green chemistry provide a framework for designing more sustainable synthetic processes. greenchemistry-toolkit.org Key principles relevant to the synthesis of the target compound include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Catalytic asymmetric methods are inherently more atom-economical than auxiliary-based approaches, which require the attachment and removal of a large molecular fragment.
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. skpharmteco.com Research focuses on replacing common but hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water. skpharmteco.com
Catalysis: Catalytic reagents (including biocatalysts) are superior to stoichiometric reagents. researchgate.net For the synthesis of chiral amino alcohols, asymmetric hydrogenation or transfer hydrogenation of α-amino ketones using chiral catalysts represents a more direct and atom-economical alternative to auxiliary-based methods.
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. greenchemistry-toolkit.org
Novel Synthetic Approaches:
Asymmetric Catalysis: Instead of a chiral auxiliary, a chiral catalyst can be used to induce enantioselectivity. For instance, the asymmetric reduction of a suitable precursor ketone, such as 2-amino-1-(5-chloro-2-fluorophenyl)ethanone, using a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium) with a chiral ligand could directly provide the enantiomerically enriched amino alcohol. This approach avoids the steps of attaching and cleaving an auxiliary, thereby improving atom economy and reducing waste.
Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to synthesis. A potential biocatalytic route could involve the use of a ketoreductase (KRED) enzyme to perform the enantioselective reduction of the corresponding amino ketone precursor. KREDs operate in aqueous media under mild conditions and can provide very high enantiomeric excess. Another biocatalytic strategy could employ a transaminase to asymmetrically aminate 5-chloro-2-fluoro-ω-hydroxyacetophenone.
Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single operation to form a product that contains portions of all the reactants. nih.gov These reactions are highly convergent and adhere to green chemistry principles by reducing the number of synthetic steps and purification operations. nih.gov Designing a novel MCR that assembles the this compound scaffold in a stereocontrolled manner would represent a significant advancement.
The following table compares a traditional chiral auxiliary-based approach with potential greener, novel pathways.
| Feature | Chiral Auxiliary Method | Asymmetric Catalysis | Biocatalysis (e.g., KRED) |
| Stereocontrol | Stoichiometric chiral reagent (auxiliary). wikipedia.org | Sub-stoichiometric chiral catalyst and ligand. | Enzyme (chiral biocatalyst). |
| Atom Economy | Lower, due to addition and removal of auxiliary. greenchemistry-toolkit.org | Higher, catalyst is used in small amounts. | Very high. |
| Number of Steps | Typically more (attachment, reaction, cleavage). | Fewer (direct asymmetric transformation). | Potentially very few (e.g., one-step reduction). |
| Solvents | Often requires anhydrous organic solvents. | Can be performed in various organic solvents. | Typically performed in aqueous buffer. researchgate.net |
| Waste Generation | Higher (cleaved auxiliary, reagents for attachment/cleavage). | Lower (minimal catalyst waste). | Minimal (biodegradable catalyst). |
By exploring these novel catalytic and biocatalytic avenues, future syntheses of this compound can be designed to be more efficient, cost-effective, and environmentally sustainable.
Chemical Transformations and Reactivity Profiles of 2 Amino 2 5 Chloro 2 Fluorophenyl Ethanol
Reactions Involving the Amino Group
The primary amino group in 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol is a key site for nucleophilic attack and bond formation. Its reactivity allows for the introduction of a wide array of substituents, significantly altering the molecule's properties.
Acylation and Alkylation Reactions
Acylation: The amino group is readily acylated by reacting with acylating agents like acyl chlorides or anhydrides to form amides. Selective N-acylation in the presence of a hydroxyl group is a common challenge in organic synthesis but can be achieved under controlled conditions. google.comgoogleapis.com For instance, the reaction with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine, would selectively yield the corresponding N-acyl derivative. The base neutralizes the HCl byproduct, preventing the protonation of the starting amine.
Alkylation: N-alkylation of the amino group can be accomplished using alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Milder conditions and specific reagents are often required to achieve mono-alkylation. rsc.org The reactivity would be similar to that of other 2-aminothiophenes and related amino compounds where forcing conditions are sometimes necessary. rsc.org
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reactant | Reagent | Product |
| Acylation | This compound | Acetyl Chloride, Triethylamine | N-(1-(5-chloro-2-fluorophenyl)-2-hydroxyethyl)acetamide |
| Alkylation | This compound | Methyl Iodide, K2CO3 | 2-(Methylamino)-2-(5-chloro-2-fluorophenyl)ethanol |
Amide and Imine Formation
Amide Formation: Beyond acylation with pre-formed acyl chlorides, amide bonds can be formed via coupling reactions with carboxylic acids. These reactions typically require activating agents, such as carbodiimides (e.g., DCC, EDC), which convert the carboxylic acid into a more reactive intermediate that is then susceptible to nucleophilic attack by the amino group of this compound.
Imine Formation: The primary amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the imine product. The resulting imine can be a stable final product or a reactive intermediate that can be subsequently reduced to a secondary amine.
Table 2: Amide and Imine Formation Reactions
| Reaction Type | Reactant | Reagent | Product |
| Amide Formation | This compound | Benzoic Acid, EDC | N-(1-(5-chloro-2-fluorophenyl)-2-hydroxyethyl)benzamide |
| Imine Formation | This compound | Benzaldehyde | (E)-1-(5-chloro-2-fluorophenyl)-2-(benzylideneamino)ethanol |
Cyclization Reactions to Form Heterocyclic Structures
The presence of both an amino and a hydroxyl group in a 1,2-relationship makes this compound an ideal precursor for the synthesis of five-membered heterocyclic rings, most notably oxazolines. wikipedia.org The synthesis of 2-oxazolines can be achieved through the cyclization of a 2-amino alcohol with various functional groups. wikipedia.org
A common method involves first forming an N-(2-hydroxyethyl)amide via acylation of the amino group, followed by a dehydrative cyclization. mdpi.comnih.gov This cyclization can be promoted by various reagents, including acid catalysts like triflic acid, or by using reagents like thionyl chloride which facilitate the ring closure. wikipedia.orgmdpi.com This transformation is highly valuable in synthetic chemistry, as chiral oxazolines are widely used as ligands in asymmetric catalysis. wikipedia.org
Table 3: Representative Cyclization Reaction
| Reaction Type | Reactant | Reagent(s) | Product |
| Oxazoline Formation | This compound | 1. Acetic Anhydride (B1165640) 2. Triflic Acid (TfOH) | 2-methyl-4-(5-chloro-2-fluorophenyl)-4,5-dihydrooxazole |
Reactions Involving the Hydroxyl Group
The primary hydroxyl group is also a site of significant reactivity, allowing for transformations that parallel those of the amino group but often under different conditions.
Esterification and Etherification
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. Direct esterification with a carboxylic acid is typically catalyzed by a strong acid, such as sulfuric acid. nih.gov Due to the presence of the basic amino group, this reaction often requires N-protection to prevent side reactions and to ensure the reaction proceeds efficiently. nih.gov Alternatively, reaction with a more reactive acyl chloride or anhydride under basic conditions can favor O-acylation, although competition with N-acylation is a significant consideration.
Etherification: Formation of an ether (Williamson ether synthesis) can be achieved by first deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Again, the presence of the amine complicates this reaction, as it can also be alkylated. Selective O-alkylation would likely require prior protection of the amino group.
Table 4: Representative Esterification and Etherification Reactions
| Reaction Type | Reactant | Reagent(s) | Product |
| Esterification | This compound | Acetic Anhydride, Pyridine | 2-Amino-2-(5-chloro-2-fluorophenyl)ethyl acetate |
| Etherification | This compound | 1. NaH 2. Benzyl Bromide | 2-Amino-2-(5-chloro-2-fluorophenyl)-1-(benzyloxy)ethane |
Oxidation to Carbonyl Derivatives
The primary alcohol functional group in this compound can be oxidized to form the corresponding carbonyl compound. Depending on the oxidizing agent and reaction conditions, the oxidation can yield either an aldehyde or, if the oxidation is strong enough and proceeds further, a carboxylic acid.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are commonly used to convert primary alcohols to aldehydes. mdpi.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the corresponding amino acid, 2-amino-2-(5-chloro-2-fluorophenyl)acetic acid. The amino group itself is susceptible to oxidation, so careful selection of the oxidant is crucial to achieve the desired transformation chemoselectively. The transformation of L-phenylalanine to phenylacetaldehyde (B1677652) and then to 2-phenylethanol (B73330) in the Ehrlich pathway highlights the biochemical precedent for the interconversion of these functional groups. researchgate.net
Table 5: Representative Oxidation Reactions
| Reaction Type | Reagent | Product |
| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | 2-Amino-2-(5-chloro-2-fluorophenyl)acetaldehyde |
| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO4) | 2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid |
Reactivity of the Halogenated Phenyl Moiety
The chemical behavior of the 5-chloro-2-fluorophenyl group in this compound is dictated by the electronic properties and positions of the halogen substituents. The fluorine atom, being highly electronegative, and the chlorine atom both act as electron-withdrawing groups via induction, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).
The presence of two different halogen atoms on the phenyl ring invites investigation into the regioselectivity of nucleophilic aromatic substitution. In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups, and the reaction is most favorable when the leaving group is positioned ortho or para to a strong electron-withdrawing substituent.
For the 5-chloro-2-fluorophenyl moiety, the fluorine atom at the C2 position is generally a better leaving group in SNAr reactions than chlorine at the C5 position, due to the high electronegativity of fluorine which strongly polarizes the C-F bond and stabilizes the transition state. nih.gov The aminoethanol substituent at C1 can influence the reactivity, but the inherent activation of the C-F bond often dominates. Studies on polyfluoroarenes have demonstrated that fluorine is a facile leaving group in SNAr reactions. mdpi.com The reaction is typically promoted by a base, which can deprotonate the nucleophile, increasing its nucleophilicity. nih.govresearchgate.net
Chemoselective SNAr reactions have been demonstrated where C-F bonds show significantly higher reactivity compared to C-Cl bonds on the same aromatic ring. nih.govacs.org This selectivity allows for the preferential substitution of the fluorine atom.
Table 1: Hypothetical SNAr Reactions and Regioselectivity This interactive table outlines potential outcomes of SNAr reactions on this compound with various nucleophiles, predicting the major product based on the higher reactivity of the C-F bond.
| Nucleophile | Reagent/Conditions | Predicted Major Product |
| Methoxide | NaOMe, DMSO, 100°C | 2-Amino-2-(5-chloro-2-methoxyphenyl)ethanol |
| Pyrrolidine | Pyrrolidine, K₂CO₃, DMF | 2-Amino-2-(5-chloro-2-(pyrrolidin-1-yl)phenyl)ethanol |
| Thiophenol | PhSH, KOH, DMSO | 2-Amino-2-(5-chloro-2-(phenylthio)phenyl)ethanol |
| Aniline | Aniline, K₃PO₄, MeCN | 2-Amino-2-(5-chloro-2-(phenylamino)phenyl)ethanol |
Note: The predicted outcomes are based on established principles of SNAr reactivity where fluorine is generally a better leaving group than chlorine.
Metal-catalyzed cross-coupling reactions provide a powerful alternative for functionalizing the halogenated phenyl ring, forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The two primary halogens, chlorine and fluorine, exhibit distinct reactivities in these transformations, which can be exploited for selective synthesis.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.com The reactivity of aryl halides in the key oxidative addition step generally follows the order I > Br > Cl >> F. Consequently, the C-Cl bond in this compound is significantly more susceptible to oxidative addition with a Pd(0) catalyst than the C-F bond. rsc.org This difference in reactivity allows for highly regioselective Suzuki-Miyaura coupling at the C5 position, leaving the C-F bond intact for potential subsequent transformations. nih.gov Various palladium catalysts and ligands can be employed to optimize the reaction for unreactive aryl chlorides. mdpi.com
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgrug.nlorganic-chemistry.org Similar to the Suzuki coupling, the reactivity trend favors the activation of aryl chlorides over aryl fluorides. rsc.orgresearchgate.net This allows for the selective amination at the C5 position. The development of specialized ligands has expanded the scope of this reaction to include a wide variety of amines and less reactive aryl chlorides. rug.nl
Table 2: Predicted Outcomes of Metal-Catalyzed Cross-Coupling Reactions This table illustrates the expected regioselective products from Suzuki-Miyaura and Buchwald-Hartwig reactions, capitalizing on the differential reactivity of C-Cl and C-F bonds.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Predicted Major Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 2-Amino-2-(2-fluoro-[1,1'-biphenyl]-5-yl)ethanol |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | 2-Amino-2-(2-fluoro-4'-methoxy-[1,1'-biphenyl]-5-yl)ethanol |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / BINAP | 2-Amino-2-(2-fluoro-5-morpholinophenyl)ethanol |
| Buchwald-Hartwig | Aniline | Pd-NHC complex | 2-Amino-2-(2-fluoro-5-(phenylamino)phenyl)ethanol |
Note: Products reflect the preferential reaction at the more reactive C-Cl bond over the C-F bond under typical palladium-catalyzed conditions.
Derivatization Strategies for Advanced Chemical Synthesis
The functional groups of this compound—the primary amine and the primary alcohol—serve as versatile handles for derivatization. These modifications are crucial for building more complex molecules, altering physicochemical properties, or preparing intermediates for further synthesis. nih.gov
The primary amino group can undergo a wide range of transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Protection: Introduction of protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to temporarily mask the amine's reactivity during subsequent synthetic steps.
The primary hydroxyl group can be derivatized through:
Esterification: Reaction with carboxylic acids or their derivatives.
Etherification: Formation of ethers via reactions like the Williamson ether synthesis.
Oxidation: Conversion to an aldehyde or carboxylic acid, depending on the reaction conditions.
Silylation: Protection as a silyl (B83357) ether (e.g., TBDMS, TIPS) to enhance stability and solubility in organic solvents.
The choice of derivatization strategy often depends on the desired final product and the need for chemoselectivity between the amino and hydroxyl groups. researchgate.net
Table 3: Examples of Derivatization Reactions This interactive table showcases potential derivatization strategies for the amino and hydroxyl functional groups of the title compound.
| Functional Group | Reagent | Reaction Type | Product |
| Amino Group | Acetyl chloride | Acylation | N-(1-(5-chloro-2-fluorophenyl)-2-hydroxyethyl)acetamide |
| Amino Group | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Protection | tert-butyl (1-(5-chloro-2-fluorophenyl)-2-hydroxyethyl)carbamate |
| Hydroxyl Group | Acetic anhydride, Pyridine | Esterification | 2-amino-2-(5-chloro-2-fluorophenyl)ethyl acetate |
| Hydroxyl Group | tert-Butyldimethylsilyl chloride (TBDMSCl) | Protection | 2-((tert-butyldimethylsilyl)oxy)-1-(5-chloro-2-fluorophenyl)ethan-1-amine |
Chemo- and Regioselectivity Studies of Functional Group Interconversions
The presence of four distinct reactive sites—the amino group, the hydroxyl group, the C-Cl bond, and the C-F bond—makes chemo- and regioselectivity paramount in the synthesis of derivatives from this compound. By carefully selecting reagents and reaction conditions, one functional group can be modified while leaving the others untouched.
Amino vs. Hydroxyl Group Selectivity: The primary amine is generally more nucleophilic than the primary alcohol. Therefore, in reactions with electrophiles like acyl chlorides under neutral or basic conditions, acylation will preferentially occur at the nitrogen atom. To selectively target the hydroxyl group, the amine must first be protected.
Halogen Selectivity (SNAr vs. Cross-Coupling): As discussed, there is a clear orthogonal reactivity between the two halogen atoms depending on the reaction type. SNAr reactions with strong nucleophiles will preferentially substitute the fluorine at C2. nih.govacs.org In contrast, palladium-catalyzed cross-coupling reactions will selectively functionalize the chlorine at C5. rsc.orgnih.gov This predictable regioselectivity is a powerful tool for sequential functionalization of the aromatic ring. For instance, one could first perform a Suzuki coupling at the C-Cl bond and then subject the product to SNAr conditions to modify the C-F bond.
Functional Group vs. Halogen Selectivity: Standard derivatizations of the amino and hydroxyl groups (e.g., acylation, protection) are typically performed under conditions mild enough not to affect the C-Cl or C-F bonds. Conversely, the conditions required for SNAr (high temperature, strong base/nucleophile) or cross-coupling (metal catalyst, ligands, heat) can potentially be tuned to avoid reacting with unprotected amino or hydroxyl groups, although protection is often the more prudent strategy.
Table 4: Summary of Selective Transformation Strategies This table provides an overview of reaction conditions designed to achieve selective modification of a specific functional group on this compound.
| Target Site | Reaction Type | Selective Conditions | Rationale for Selectivity |
| C2-F Bond | SNAr | Strong nucleophile (e.g., NaOMe), polar aprotic solvent (e.g., DMSO), heat | Fluorine is a better leaving group than chlorine in SNAr. |
| C5-Cl Bond | Suzuki-Miyaura Coupling | Pd(0) catalyst, boronic acid, base | C-Cl bond is more reactive than C-F in Pd-catalyzed oxidative addition. |
| Amino Group | Acylation | Acyl chloride, non-nucleophilic base (e.g., Et₃N), CH₂Cl₂, 0°C to RT | Amine is more nucleophilic than the alcohol. Conditions are mild for C-X bonds. |
| Hydroxyl Group | Esterification | Protect amine (e.g., with Boc₂O), then Ac₂O, pyridine | Protection of the more reactive amino group allows for selective reaction at the hydroxyl. |
Mechanistic Elucidation and Kinetic Studies
Reaction Mechanism Determination through Spectroscopic and Computational Methods
The elucidation of reaction mechanisms for the formation of 2-amino-2-phenylethanol (B122105) derivatives often involves a synergistic approach combining spectroscopic analysis and computational modeling. While specific studies on 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol are not extensively documented in publicly accessible literature, the mechanisms can be inferred from studies on analogous compounds.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are pivotal in identifying reactants, intermediates, and products, thereby mapping the reaction progress. For instance, in the synthesis of related chiral amino alcohols, NMR spectroscopy is used to determine the stereochemistry of the products, providing insights into the stereoselectivity of the reaction mechanism. nih.gov
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for probing reaction mechanisms at a molecular level. researchgate.net DFT calculations allow for the modeling of reaction pathways, the identification of transition states, and the calculation of activation energies. For the synthesis of chiral 1,2-amino alcohols, computational studies have been employed to understand the role of catalysts and to predict the most favorable reaction pathways leading to the observed stereoisomer. acs.org These studies often reveal intricate details about non-covalent interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the stereochemical outcome. acs.org The molecular electrostatic potential map, derived from computational calculations, can further help in understanding the reactivity of the molecule by identifying electron-rich and electron-deficient regions. researchgate.net
A plausible synthetic route to this compound involves the asymmetric reduction of a corresponding α-amino ketone. The mechanism of such reductions, often catalyzed by chiral transition metal complexes or enzymes, is a subject of detailed computational and spectroscopic investigation. These studies help in designing more efficient and selective catalysts. acs.org
Kinetic Analysis of Key Transformation Steps
Kinetic analysis provides quantitative data on reaction rates, allowing for a deeper understanding of the factors that control reaction efficiency. This involves determining the order of reaction with respect to each reactant and catalyst, as well as measuring the rate constants and activation energies for key elementary steps.
For reactions involving amino alcohols, kinetic studies can be performed using various techniques, including stopped-flow methods for fast reactions. researchgate.net While specific kinetic data for the synthesis of this compound is scarce, studies on similar compounds, such as the reaction of 2-((2-aminoethyl) amino) ethanol (B145695) with CO2, have demonstrated the utility of kinetic analysis in elucidating reaction mechanisms. researchgate.net In such studies, pseudo-first-order rate constants are often determined under varying concentrations and temperatures to construct a comprehensive kinetic model.
The following table illustrates the type of data that can be obtained from kinetic studies on related amino alcohol reactions, in this case, the reaction of 2-((2-aminoethyl) amino) ethanol (AEEA) with CO2 in different solvents.
| Solvent System | Temperature (K) | Amine Concentration (mol·m⁻³) | Pseudo-first-order rate constant (k₀) (s⁻¹) |
| Aqueous | 298 | 9.93 - 80.29 | Varies with concentration |
| Methanol (B129727) | 293 - 308 | 29.99 - 88.3 | Varies with concentration and temperature |
| Ethanol | 293 - 308 | 44.17 - 99.28 | Varies with concentration and temperature |
| This table is illustrative and based on data for a related compound, 2-((2-aminoethyl) amino) ethanol. researchgate.net |
Such kinetic data is crucial for process optimization in industrial settings, allowing for the selection of optimal conditions to maximize yield and minimize reaction times.
Transition State Characterization and Energy Profile Mapping
The characterization of transition states is a cornerstone of mechanistic chemistry, providing a snapshot of the highest energy point along a reaction coordinate. Computational chemistry plays a central role in this area. DFT calculations can be used to locate and characterize the geometry of transition states, as well as to calculate their energies. researchgate.net
For the asymmetric synthesis of chiral amino alcohols, the enantioselectivity is determined by the energy difference between the transition states leading to the different stereoisomers. acs.org A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product.
Energy profile mapping involves plotting the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. This provides a visual representation of the reaction mechanism and the energetic barriers that must be overcome. For multi-step reactions, this mapping can identify the rate-determining step, which is the step with the highest energy transition state.
DFT calculations on related systems have shown that factors such as catalyst structure, substrate conformation, and solvent interactions all play a critical role in determining the energy of the transition state. researchgate.net For instance, in the synthesis of γ-amino alcohols, computational studies have been used to elucidate the enantio-discriminating step of the reaction. researchgate.net
Below is a hypothetical energy profile for a two-step reaction, illustrating the concepts of transition states and intermediates.
| Reaction Coordinate | Relative Energy (kcal/mol) | Species |
| 0 | 0 | Reactants |
| 1 | +15 | Transition State 1 |
| 2 | +5 | Intermediate |
| 3 | +20 | Transition State 2 (Rate-determining) |
| 4 | -10 | Products |
| This table represents a hypothetical energy profile and is for illustrative purposes. |
Solvent Effects and Catalysis in Reaction Pathways
The choice of solvent and catalyst can have a profound impact on the outcome of a chemical reaction, influencing not only the rate but also the selectivity and even the reaction mechanism itself.
Solvent Effects: Solvents can influence reaction rates and equilibria by solvating the reactants, intermediates, and transition states to different extents. For reactions involving charged or polar species, polar solvents are generally preferred as they can stabilize these species through dipole-dipole interactions or hydrogen bonding. In the context of amino alcohol synthesis, the solvent can affect the conformation of the substrate and catalyst, thereby influencing the stereochemical outcome. nih.gov For example, studies on the synthesis of γ-amino alcohols have shown that ether-based solvents are suitable media for achieving high yields and enantioselectivity. nih.gov The reaction rate of CO2 with amino alcohols has also been shown to be significantly faster in aqueous systems compared to methanol or ethanol. researchgate.net
Catalysis: Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. In the synthesis of chiral molecules like this compound, chiral catalysts are employed to achieve high enantioselectivity. These catalysts, which can be transition metal complexes, organocatalysts, or enzymes, create a chiral environment that favors the formation of one enantiomer over the other. acs.orgnih.gov
The development of efficient catalytic systems is a major focus of research in asymmetric synthesis. For example, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to the synthesis of a variety of chiral 1,2-amino alcohols with excellent enantioselectivities. acs.org Similarly, copper-catalyzed asymmetric propargylic substitution is another powerful method for the synthesis of chiral amino alcohols. acs.org The choice of ligand in these metal-based catalysts is critical for achieving high levels of asymmetric induction. nih.gov
The following table summarizes the effects of different solvents and catalysts on the synthesis of a generic chiral amino alcohol.
| Catalyst Type | Ligand | Solvent | Typical Enantiomeric Excess (ee) |
| Ruthenium Complex | Chiral Diamine | Isopropanol (B130326) | >95% |
| Copper Complex | Chiral Phosphine | Tetrahydrofuran | >90% |
| Organocatalyst | Chiral Thiourea | Toluene | 80-95% |
| Biocatalyst | Dehydrogenase | Aqueous Buffer | >99% |
| This table provides a generalized overview of catalyst and solvent effects in asymmetric amino alcohol synthesis. |
Theoretical and Computational Investigations of this compound
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no specific published studies focusing on the theoretical and computational investigations of the chemical compound "this compound."
Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections:
Theoretical and Computational Investigations
Molecular Dynamics Simulations for Intermolecular Interactions
While general computational methods exist for analyzing compounds with similar structural features (such as substituted phenylethanolamines, fluorinated amino alcohols, and chloro-aromatic systems), applying such general knowledge to this specific molecule without direct research would be speculative and would not meet the required standards of scientific accuracy and detailed, specific findings.
Further research and dedicated computational studies would be required to generate the specific data and analysis requested for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol.
Role As a Synthetic Intermediate and Chiral Scaffold
Utility in the Construction of Complex Organic Molecules
Chiral 1,2-amino alcohols are recognized as privileged structural motifs, frequently incorporated into the framework of complex organic molecules. nih.govresearchgate.netnih.gov The title compound serves as a specialized synthon, offering a combination of chirality and specific halogenation patterns (a chloro and a fluoro substituent) on the phenyl ring. This dual functionalization is particularly advantageous in synthetic campaigns that require precise control over stereochemistry and the electronic properties of the target molecule.
The presence of the 5-chloro-2-fluorophenyl group allows this building block to be used in the synthesis of molecules where metabolic stability and receptor interaction need to be finely tuned. mdpi.com The fluorine atom, for instance, is often introduced to block metabolic oxidation sites or to modulate the acidity of nearby functional groups, while the chlorine atom can influence lipophilicity and binding interactions. As an intermediate, 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol provides a direct route for embedding this specific, electronically modified chiral fragment into larger, more elaborate molecular architectures.
Application in the Design of Chiral Ligands and Catalysts
The 1,2-amino alcohol framework is a cornerstone in the design of chiral ligands for asymmetric catalysis. The vicinal amino and hydroxyl groups in this compound are ideal anchor points for constructing bidentate ligands that can coordinate to a metal center, creating a well-defined chiral environment. This chiral pocket then directs the stereochemical outcome of a catalytic reaction, enabling the synthesis of enantiomerically enriched products.
This amino alcohol can be derivatized into several classes of widely used chiral ligands. For example, condensation with ortho-hydroxyaryl aldehydes can yield Schiff base ligands, while reaction with phosphorus electrophiles can produce phosphine-amino alcohol ligands. The electronic nature of the 5-chloro-2-fluorophenyl substituent can exert a significant influence on the catalytic activity and selectivity of the resulting metal complex by modifying the electron density at the metal center.
Table 1: Potential Chiral Ligand Classes Derived from 1,2-Amino Alcohols
| Ligand Class | Structural Features | Potential Catalytic Applications |
|---|---|---|
| Oxazolines | Formed by cyclization of the amino alcohol with a carboxylic acid derivative. | Asymmetric allylic alkylation, hydrosilylation, cyclopropanation. |
| Schiff Bases | Formed by condensation of the amino group with an aldehyde. | Enantioselective reduction of ketones, Strecker reactions. |
| Phosphine-Amino Alcohols | Formed by N- or O-phosphinylation. | Asymmetric hydrogenation, conjugate addition reactions. |
Precursor in Research on Bioactive Molecule Scaffolds
In the field of medicinal chemistry research, the development of novel molecular scaffolds is crucial for exploring new chemical space. This compound represents a valuable scaffold that combines multiple structural features known to be relevant in the design of bioactive molecules. nih.govnih.govmdpi.com Its utility lies not in any intrinsic activity but in its role as a foundational structure for building libraries of new compounds for research purposes.
The strategic placement of halogen atoms on the phenyl ring is a common tactic in scaffold design to enhance metabolic stability or improve binding affinity through halogen bonding. mdpi.com The chiral amino alcohol core provides a rigid and stereochemically defined anchor for orienting other functional groups in three-dimensional space. Researchers can utilize this compound as a starting point, modifying the amino and hydroxyl groups to append different pharmacophoric elements, thereby generating a diverse set of molecules for screening and structure-activity relationship (SAR) studies. This approach facilitates the systematic exploration of how different structural modifications impact molecular properties, without making claims about the specific biological applications of the final products.
Table 2: Structural Features of the Scaffold for Research Applications
| Structural Feature | Relevance in Scaffold-Based Research |
|---|---|
| Chiral Center | Provides stereochemical definition, allowing for the study of enantiomeric differentiation in molecular recognition. |
| 1,2-Amino Alcohol Moiety | Offers two distinct points for chemical modification, enabling the creation of diverse compound libraries. |
| 2-Fluoro Substituent | Can modulate pKa, improve metabolic stability, and influence conformation through electronic effects. |
Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The development of new synthetic reactions is fundamental to advancing organic chemistry. researchgate.net Molecules with well-defined functional groups, such as this compound, can serve as important test substrates for validating and optimizing new bond-forming methodologies. nih.govorganic-chemistry.org
The primary amine and primary alcohol functionalities are key nucleophiles for carbon-heteroatom bond formation. This compound can be employed as a model substrate in the development of novel N-arylation or O-arylation cross-coupling reactions, for example, using catalysts based on copper or palladium. researchgate.net The steric and electronic environment provided by the 5-chloro-2-fluorophenyl group presents a realistic and moderately complex challenge for new catalytic systems.
Furthermore, the aromatic ring itself, being activated by halogen substituents, can be a substrate for nucleophilic aromatic substitution or further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). Using this molecule as a reactant allows chemists to assess the chemoselectivity and efficiency of new methods for C-C and C-heteroatom bond formation in the presence of multiple functional groups. nih.govnptel.ac.inscience.gov This contributes to the expansion of the synthetic chemist's toolkit for building complex molecules.
Advanced Analytical Techniques in the Research of 2 Amino 2 5 Chloro 2 Fluorophenyl Ethanol
Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is a primary technique for separating the enantiomers of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol and quantifying its enantiomeric purity. mdpi.comnih.gov The principle of this method relies on the differential interaction between the individual enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation. nih.govyakhak.org
The selection of an appropriate CSP is critical for achieving successful enantiomeric resolution. yakhak.org For chiral amino alcohols like the title compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.
Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(4-methylbenzoate), are widely used. mdpi.comnih.gov These CSPs offer robust chiral recognition capabilities through a combination of interactions, including hydrogen bonding (with the amino and hydroxyl groups), dipole-dipole interactions, and π-π stacking (with the aromatic ring). nih.gov The separation is typically performed under normal-phase conditions using mobile phases like hexane/isopropanol (B130326) mixtures. yakhak.org
Macrocyclic Glycopeptide CSPs: Stationary phases based on selectors like teicoplanin are highly effective for separating underivatized amino acids and amino alcohols. sigmaaldrich.comsigmaaldrich.com These CSPs are versatile, operating in reversed-phase, polar ionic, or polar organic modes, which makes them compatible with mass spectrometry. sigmaaldrich.com Chiral recognition is achieved via multiple interactions within the complex, basket-like structure of the glycopeptide. sigmaaldrich.com
The effectiveness of a chiral separation is quantified by the resolution (Rs) and separation factor (α). A higher resolution value indicates a better separation between the two enantiomer peaks. This analytical method is crucial for quality control and for monitoring the progress of asymmetric syntheses. mdpi.com
Table 1: Potential Chiral Stationary Phases for HPLC Analysis
| CSP Type | Chiral Selector Example | Potential Mobile Phase | Primary Interactions |
|---|---|---|---|
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, π-π stacking, dipole-dipole |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) | Hydrogen bonding, π-π stacking, dipole-dipole |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Beyond Basic Identification (e.g., ¹H, ¹³C, ¹⁹F NMR for detailed coupling analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound in solution. researchgate.net A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous confirmation of the molecular structure and connectivity. researchgate.netrsc.org
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons, the methine proton (CH-OH), the methylene (B1212753) protons (CH₂-NH₂), and the exchangeable protons of the amino and hydroxyl groups. The coupling constants (J-values) between adjacent protons are critical for confirming the connectivity. For instance, the methine proton would appear as a multiplet due to coupling with the methylene protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbon bearing the amino group. The chemical shifts are sensitive to the electronic environment; for example, the carbon atom attached to the fluorine would exhibit a large C-F coupling constant.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally useful tool. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive. biophysics.org The ¹⁹F chemical shift is highly sensitive to the local electronic environment. biophysics.orgillinois.edu In the spectrum of this compound, the fluorine atom would give rise to a single resonance. The signal's multiplicity would be determined by coupling to the neighboring aromatic protons (³JHF and ⁴JHF), providing valuable information for confirming the substitution pattern on the phenyl ring.
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish definitive correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), respectively. This detailed analysis confirms the entire molecular framework beyond any doubt.
Table 2: Predicted NMR Data Characteristics
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Coupling Interactions | Information Gained |
|---|---|---|---|
| ¹H | Aromatic: 6.8-7.5Methine (CHOH): ~4.5-5.0Methylene (CH₂N): ~2.8-3.5 | H-H (vicinal, aromatic), H-F (aromatic) | Proton environment, connectivity, stereochemistry |
| ¹³C | Aromatic: 110-160C-OH: ~70-80C-NH₂: ~40-50 | C-F (¹JCF, ²JCF, etc.), C-H | Carbon skeleton, presence of heteroatoms |
Mass Spectrometry (MS) for Reaction Monitoring and Advanced Structural Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. mdpi.com When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for monitoring the progress of its synthesis, identifying intermediates, and confirming the structure of the final product. nih.gov
High-Resolution Mass Spectrometry (HRMS), often using an Orbitrap or Time-of-Flight (TOF) analyzer, can provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, confirming the presence of chlorine and fluorine through the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Tandem mass spectrometry (MS/MS) provides further structural confirmation. In this technique, the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would likely include the loss of water (H₂O) from the alcohol, the loss of the aminomethyl group (CH₂NH₂), and cleavages within the phenyl ring, providing definitive evidence of the compound's structure.
Table 3: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Information Obtained |
|---|---|---|
| HRMS | ESI (+) | Accurate mass of [M+H]⁺ (e.g., C₈H₁₀ClFNO⁺), elemental formula confirmation |
| MS | ESI (+) | Molecular weight, observation of chlorine isotopic pattern |
X-ray Crystallography for Solid-State Structure Determination and Conformational Studies
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.netresearchgate.net This technique provides precise information about bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation. researchgate.net
For this compound, a single-crystal X-ray diffraction study would reveal:
Absolute Stereochemistry: If a single enantiomer is crystallized, the analysis can determine its absolute configuration (R or S).
Molecular Conformation: The precise spatial orientation of the aminomethyl and hydroxyl groups relative to the chloro-fluorophenyl ring can be determined.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonds. iucr.org It is expected that the amino and hydroxyl groups would participate in a network of hydrogen bonds (e.g., N-H···O, O-H···N), which stabilize the crystal structure. researchgate.net
This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 4: Information Derived from X-ray Crystallography
| Parameter | Description | Significance |
|---|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal | Fundamental property of the crystalline solid |
| Bond Lengths/Angles | Precise distances and angles between bonded atoms | Confirms covalent structure and identifies any structural strain |
| Torsion Angles | The dihedral angles defining the molecule's conformation | Reveals the 3D shape and orientation of functional groups |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netnih.gov These techniques are complementary and can be used to confirm the structure of this compound and monitor its synthesis or modification. nih.gov
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation causes molecular vibrations such as stretching and bending. The spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and alkyl chain, and C=C stretching of the aromatic ring. Vibrations corresponding to the C-F and C-Cl bonds would appear in the fingerprint region (below 1500 cm⁻¹). nih.gov
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, especially for the aromatic ring vibrations and the carbon skeleton. nipne.ro
These techniques are rapid, require minimal sample preparation, and are useful for verifying that a reaction has gone to completion, for example, by observing the disappearance of a reactant's characteristic peak and the appearance of the product's peaks. mdpi.com
Table 5: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Weak |
| N-H (Amine) | Stretching | 3300-3500 (two bands) | Moderate |
| C-H (Aromatic) | Stretching | 3000-3100 | Strong |
| C-H (Aliphatic) | Stretching | 2850-3000 | Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Strong |
| C-O (Alcohol) | Stretching | 1050-1260 | Moderate |
| C-F | Stretching | 1000-1400 | Moderate |
Future Directions and Emerging Research Frontiers
Development of More Sustainable and Eco-Friendly Synthetic Routes
The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing chiral molecules like 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol. Future research will likely prioritize the replacement of traditional, often harsh, synthetic methods with more environmentally benign alternatives.
A promising avenue lies in the field of biocatalysis, which utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild, aqueous conditions. Enzymes such as alcohol dehydrogenases (ADHs), amine dehydrogenases (AmDHs), and transaminases (TAs) are particularly relevant. For instance, a "hydrogen-borrowing" amination strategy, combining an ADH and an AmDH, could offer a highly atom-efficient route to this amino alcohol. mdpi.com Chemoenzymatic cascade reactions, where enzymatic steps are combined with chemical transformations in a one-pot synthesis, also present a powerful approach to streamline production and reduce waste. nih.govsemanticscholar.org The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors within a cellular environment, could further enhance the sustainability and cost-effectiveness of the synthesis. mdpi.com
These biocatalytic methods offer several advantages over conventional chemical synthesis, including reduced reliance on hazardous reagents and solvents, lower energy consumption, and the generation of fewer byproducts. The inherent stereoselectivity of enzymes is also a major benefit, potentially eliminating the need for chiral resolution steps.
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
The inherent functionality of this compound, possessing both an amino and a hydroxyl group, provides a rich platform for chemical modification and the creation of novel derivatives with diverse properties. Future research will undoubtedly focus on exploring the reactivity of these functional groups to generate a wide array of new molecules.
Key areas of exploration are expected to include:
N-Alkylation and N-Acylation: Modification of the primary amine through alkylation or acylation can introduce a variety of substituents, altering the compound's steric and electronic properties. This could be leveraged to fine-tune its biological activity or its performance as a chiral ligand.
O-Acylation and O-Alkylation: The hydroxyl group can be similarly modified to produce esters and ethers, which may exhibit different solubility profiles and chemical reactivity.
Cyclization Reactions: The 1,2-amino alcohol motif is a precursor for the synthesis of various heterocyclic compounds. A particularly important class of derivatives is the oxazolidinones, which can be formed through cyclization with reagents like phosgene (B1210022) or its equivalents. researchgate.netfrontiersin.org Oxazolidinones are a well-established class of antibacterial agents, and synthesizing novel analogues from this fluorinated amino alcohol could lead to new therapeutic candidates. frontiersin.org
Use as a Chiral Auxiliary or Ligand: The chiral nature of this compound makes it a valuable building block for asymmetric synthesis. It can be employed as a chiral auxiliary to control the stereochemical outcome of reactions or as a ligand for transition metal catalysts. rsc.org The electronic effects of the chloro and fluoro substituents on the phenyl ring could modulate the efficacy of these chiral inductors.
The systematic exploration of these derivatization pathways will expand the chemical space accessible from this starting material, opening doors to new applications.
Advanced Computational Modeling for Predictive Synthesis and Property Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and molecular properties, thereby accelerating the discovery and development process. For this compound, advanced computational modeling will play a crucial role in several areas.
Table 1: Potential Applications of Computational Modeling
| Computational Technique | Application for this compound |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms for its synthesis and derivatization, predicting transition state energies, and understanding the origins of stereoselectivity in asymmetric reactions. |
| Molecular Dynamics (MD) Simulations | Modeling the interactions of the compound and its derivatives with biological targets (e.g., enzymes, receptors) or within materials, providing insights into binding affinities and conformational dynamics. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models that correlate the structural features of its derivatives with their biological activity or physical properties. This can guide the design of new compounds with enhanced performance. nih.gov |
By leveraging these computational approaches, researchers can prioritize synthetic targets, optimize reaction conditions, and design novel derivatives with desired properties in a more efficient and resource-conscious manner.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms represents a major frontier in its manufacturing.
Continuous-flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and often leading to higher yields and purities. mdpi.com This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. Furthermore, the modular nature of flow chemistry allows for the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for intermediate isolation and purification. semanticscholar.orgrsc.org
Automated synthesis platforms, coupled with high-throughput screening techniques, can rapidly explore a wide range of reaction conditions and generate libraries of derivatives for biological or materials science applications. nih.gov This automated approach can significantly accelerate the optimization of synthetic routes and the discovery of new lead compounds. The combination of flow chemistry and automation has the potential to transform the production of this amino alcohol from a laboratory-scale endeavor to a robust and efficient industrial process.
Potential in Materials Science Research and Supramolecular Chemistry
Beyond its applications in synthetic and medicinal chemistry, the unique structural features of this compound suggest its potential utility in materials science and supramolecular chemistry. The presence of hydrogen bond donors (amine and hydroxyl groups) and a halogenated aromatic ring opens up possibilities for its use as a building block in the design of novel materials with specific properties.
Future research could explore its incorporation into:
Chiral Polymers and Metal-Organic Frameworks (MOFs): The chirality of the molecule could be transferred to polymeric structures or MOFs, creating materials with applications in chiral separations, asymmetric catalysis, and sensing.
Supramolecular Assemblies: The ability to form hydrogen bonds and potentially halogen bonds could be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures, such as gels, liquid crystals, or nanotubes.
Functional Materials: Derivatives of the compound could be designed to exhibit specific optical, electronic, or mechanical properties, leading to applications in areas such as nonlinear optics, molecular electronics, or responsive materials.
The exploration of these avenues will require a multidisciplinary approach, combining synthetic chemistry, materials characterization, and computational modeling to fully realize the potential of this compound in the creation of advanced materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via etherification reactions, as demonstrated in analogs where substituted ethanol derivatives are reacted with intermediates (e.g., pyridine or cyclohexanecarboxylic acid derivatives). Key steps include:
- Using palladium-catalyzed hydrogenation for azide-to-amine reduction, as seen in similar amino alcohol syntheses .
- Optimizing stoichiometry and solvent systems (e.g., ethanol or DMSO) to improve reaction efficiency and minimize side products .
- Monitoring reaction progress via LC/MS (e.g., Method LC1 or LC4) to confirm mass-to-charge ratios (m/z = 464.16 [MH+] in Example 82) .
Q. What analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodology :
- LC/MS : Validates molecular weight and purity (e.g., retention time Rt = 1.81 min in Method LC1) .
- Chiral HPLC : Essential for resolving enantiomers, particularly given the compound’s potential stereochemical complexity .
- Melting Point Analysis : Determines crystalline purity (e.g., Tm = 130–135°C for related fluorophenol derivatives) .
- NMR and FT-IR : Confirm functional groups (e.g., amino, hydroxyl) and aromatic substitution patterns .
Q. How can researchers address solubility challenges when formulating this compound for in vitro assays?
- Methodology :
- Use polar aprotic solvents like DMSO (5 mg/mL) for stock solutions, with warming to enhance dissolution .
- For aqueous compatibility, consider co-solvents (e.g., ethanol <1 mg/mL) or surfactants to stabilize colloidal dispersions .
Advanced Research Questions
Q. What strategies are effective for synthesizing enantiomerically pure forms of this compound?
- Methodology :
- Chiral Resolution : Employ chiral auxiliaries or catalysts during hydrogenation steps, as demonstrated in the synthesis of (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol (95–98% enantiomeric purity) .
- Asymmetric Catalysis : Use palladium/C under controlled H₂ pressure to reduce azide intermediates while preserving stereochemistry .
Q. How can molecular docking studies elucidate the binding interactions of this compound with target proteins?
- Methodology :
- Perform docking simulations (e.g., AutoDock Vina) to analyze Gibbs free energy (ΔG ≈ -6.5 kcal/mol for similar chlorophenyl ethanol derivatives) and identify key residues (e.g., Gln215 or Tyr201) involved in hydrogen bonding or π-π interactions .
- Validate docking results with mutagenesis assays to confirm residue-specific binding contributions .
Q. How should researchers resolve contradictions in reported IC₅₀ values for structurally related analogs?
- Methodology :
- Compare substituent positions (e.g., chlorine at 2,4- vs. 2,6-positions) to assess steric/electronic effects on activity .
- Standardize assay conditions (e.g., enzyme concentration, incubation time) to minimize variability .
Q. What stability studies are necessary to ensure the integrity of this compound under experimental conditions?
- Methodology :
- Conduct accelerated degradation studies under varying pH, temperature, and light exposure.
- Monitor decomposition via HPLC and LC/MS to identify degradation products (e.g., dehalogenated or oxidized derivatives) .
Q. How does the fluorophenyl substituent influence the compound’s bioactivity compared to non-halogenated analogs?
- Methodology :
- Synthesize analogs with halogen substitutions (e.g., Cl, F) at different positions and compare their binding affinities or inhibitory potencies .
- Use QSAR modeling to correlate substituent electronic parameters (σ, π) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
